molecular formula C9H10N2O B13622932 2-isocyanato-N,N-dimethylaniline

2-isocyanato-N,N-dimethylaniline

Cat. No.: B13622932
M. Wt: 162.19 g/mol
InChI Key: VNVAKYPIPVENPO-UHFFFAOYSA-N
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Description

2-Isocyanato-N,N-dimethylaniline, also known as 4-(dimethylamino)phenyl isocyanate, is an organic compound containing an isocyanate group. It is a building block in organic synthesis and has various applications in the chemical industry. The compound is characterized by its molecular formula C9H10N2O and a molecular weight of 162.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanato-N,N-dimethylaniline can be synthesized through the reaction of N,N-dimethylaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alcohols or amines react with the isocyanate group under mild conditions.

Major Products:

Scientific Research Applications

2-Isocyanato-N,N-dimethylaniline is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-isocyanato-N,N-dimethylaniline involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymers .

Comparison with Similar Compounds

    N,N-Dimethylaniline: A precursor in the synthesis of 2-isocyanato-N,N-dimethylaniline.

    4-Isocyanato-N,N-dimethylbenzenamine: Another isocyanate compound with similar reactivity.

Uniqueness: this compound is unique due to its specific reactivity profile and applications in the synthesis of specialized polymers and pharmaceutical intermediates. Its ability to form stable linkages with nucleophiles makes it valuable in various industrial processes .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-isocyanato-N,N-dimethylaniline

InChI

InChI=1S/C9H10N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-6H,1-2H3

InChI Key

VNVAKYPIPVENPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1N=C=O

Origin of Product

United States

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